methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a structurally complex acrylate derivative characterized by two key substituents: a (4-isopropylphenyl)sulfonyl group (electron-withdrawing) and a (4-methylphenyl)amino group (electron-donating). The compound features a Z-configuration across the α,β-unsaturated ester backbone, which influences its reactivity and intermolecular interactions. The sulfonyl group (Tos) is a common motif in pharmaceuticals and agrochemicals due to its stability and ability to modulate electronic properties . The 4-methylphenylamino moiety may contribute to hydrogen bonding and π-π stacking interactions, as observed in structurally related acrylates .
The molecular formula is C₂₁H₂₃NO₄S, with a calculated molecular weight of 385.48 g/mol.
Properties
IUPAC Name |
methyl (Z)-3-(4-methylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-14(2)16-7-11-18(12-8-16)26(23,24)19(20(22)25-4)13-21-17-9-5-15(3)6-10-17/h5-14,21H,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDYTIMRYEGKS-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Isopropylphenyl group : Enhances lipophilicity, potentially influencing cellular uptake.
- Sulfonyl moiety : May play a role in biological interactions.
- Acrylate functionality : Implicated in various chemical reactions and biological activities.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production. In studies, analogs of this compound demonstrated significant inhibition of tyrosinase activity, indicating potential applications in skin-related conditions like hyperpigmentation .
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that lead to therapeutic effects such as anti-inflammatory or anticancer activities.
In Vitro Studies
In vitro experiments have shown promising results regarding the compound's biological activities:
- Tyrosinase Inhibition : A study reported that certain analogs exhibited IC50 values significantly lower than that of kojic acid, a known skin-lightening agent. For instance, one analog showed an IC50 value of 6.18 µM, indicating potent inhibitory effects on tyrosinase activity .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated on B16F10 melanoma cells. Several analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic use .
Case Studies
- Anti-Melanogenic Activity : In a study involving B16F10 cells, the compound's analogs demonstrated significant anti-melanogenic effects by inhibiting cellular tyrosinase activity when exposed to stimulatory agents like IBMX and α-MSH . This positions the compound as a candidate for treating pigmentation disorders.
- Therapeutic Potential in Cancer : Research indicates that compounds with similar structures may induce apoptosis in cancer cell lines through specific signaling pathway modulation. Further investigations are necessary to elucidate the precise pathways involved.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Cytotoxicity (at 20 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 6.18 | No | Tyrosinase inhibition |
| Kojic Acid | >25 | Yes | Tyrosinase inhibition |
| Analog 1 | 13.75 | No | Tyrosinase inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several acrylate derivatives documented in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Acrylates
Key Observations :
Substituent Effects: The sulfonyl group in the target compound enhances electrophilicity at the α-carbon, making it reactive toward nucleophiles. This contrasts with bromo and formyl groups in ’s compound, which may direct reactivity toward substitution or condensation reactions . The 4-methylphenylamino group provides moderate electron donation, whereas 2,4-difluorophenylamino () introduces strong electron-withdrawing effects, altering solubility and binding affinity .
Crystal Packing and Stability :
- While crystallographic data for the target compound are unavailable, related acrylates exhibit dihedral angles >80° between aromatic rings, reducing steric strain. Intramolecular C–H⋯O bonds (e.g., S(7) ring motifs) and π-π interactions (3.5–4.0 Å distances) are critical for stabilizing the Z-configuration .
Applications: Non-fluorinated acrylates (e.g., target compound, –9) are associated with agrochemical and pharmaceutical uses due to their tunable electronic properties. Fluorinated acrylates (–5) dominate industrial applications (e.g., coatings, surfactants) but raise environmental concerns due to persistence .
Synthetic Considerations :
- The methyl acrylate ester in the target compound suggests compatibility with esterification or transesterification reactions. In contrast, ethyl esters () may offer different kinetic profiles in polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
